
(1E,2E)-1,2-Dihydrazonoethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,2E)-1,2-Dihydrazonoethane is an organic compound characterized by the presence of two hydrazone groups It is a derivative of ethane where the hydrogen atoms are replaced by hydrazone groups, resulting in a molecule with the formula C2H6N4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (1E,2E)-1,2-Dihydrazonoethane can be synthesized through the condensation reaction of hydrazine hydrate with an appropriate aldehyde or ketone. One common method involves the reaction of hydrazine hydrate with 2-(imidazol-1-yl)-1-phenylethanone under controlled conditions. The reaction typically occurs in an alcoholic solution, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and yield of the synthesis. Catalysts such as [Et3NH][HSO4] have been employed to facilitate the reaction under mild conditions, resulting in high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: (1E,2E)-1,2-Dihydrazonoethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines.
Reduction: Reduction reactions can convert the hydrazone groups to amine groups.
Substitution: The hydrazone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of azines.
Reduction: Formation of ethane derivatives with amine groups.
Substitution: Formation of substituted hydrazones.
Aplicaciones Científicas De Investigación
(1E,2E)-1,2-Dihydrazonoethane has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (1E,2E)-1,2-Dihydrazonoethane involves its interaction with molecular targets through its hydrazone groups. These groups can form coordination bonds with metal ions, leading to the formation of stable complexes. The compound can also participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Similar Compounds:
- (1E,2E)-Dibenzylidenehydrazine
- (1E,2E)-1,2-Bis(2-(1H-imidazol-1-yl)-1-phenylethylidene)hydrazine
- Thiosemicarbazones
Comparison: this compound is unique due to its simple structure and the presence of two hydrazone groups, which confer distinct chemical reactivity. Compared to (1E,2E)-Dibenzylidenehydrazine, it has a simpler backbone, making it more versatile in synthetic applications. Thiosemicarbazones, on the other hand, have additional sulfur atoms, which can enhance their coordination properties but also introduce complexity in their synthesis and handling .
Propiedades
| 29923-65-7 | |
Fórmula molecular |
C2H6N4 |
Peso molecular |
86.10 g/mol |
Nombre IUPAC |
(Z)-[(2Z)-2-hydrazinylideneethylidene]hydrazine |
InChI |
InChI=1S/C2H6N4/c3-5-1-2-6-4/h1-2H,3-4H2/b5-1-,6-2- |
Clave InChI |
YEIYMELXENLJSN-IOBHVTPZSA-N |
SMILES isomérico |
C(=N\N)\C=N/N |
SMILES canónico |
C(=NN)C=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


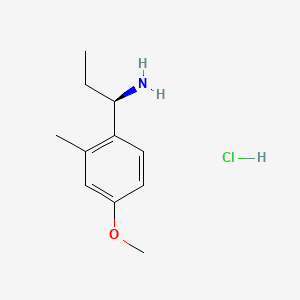
![1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B13650301.png)
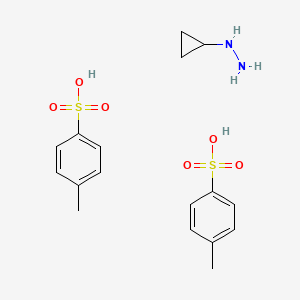
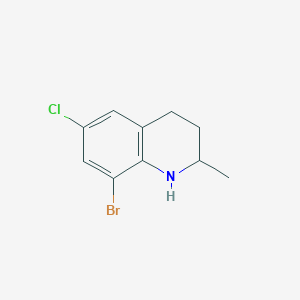
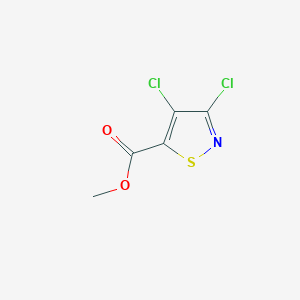
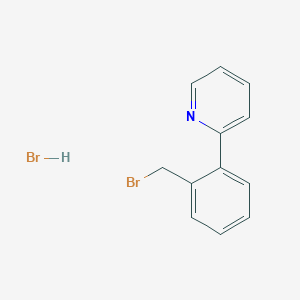
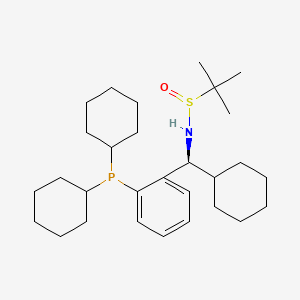
![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-{2-[2-(2-iodoacetamido)ethoxy]ethoxy}ethyl)pentanamide](/img/structure/B13650374.png)
